Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2S/c1-3-17-8(16)6-7(10(11,12)13)14-9-15(6)5(2)4-18-9/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVQQRVFJNVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CS2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Core Imidazo[2,1-b]Thiazole Formation
The imidazo[2,1-b]thiazole scaffold is typically constructed via cyclization reactions between thiazole precursors and α-haloketones or α-bromoketones. A representative method involves reacting 2-aminothiazole derivatives with ethyl 2-chloroacetoacetate in refluxing 1,4-dioxane (24 hours), followed by extraction with ethyl acetate and purification via silica gel chromatography (20% ethyl acetate/petroleum ether) to achieve yields exceeding 80% . The trifluoromethyl group at the 6-position is introduced either during cyclization or via post-functionalization.
Critical parameters include:
-
Solvent selection : Polar aprotic solvents like 1,4-dioxane enhance reaction rates by stabilizing transition states.
-
Temperature control : Reflux conditions (~100–120°C) drive cyclization while minimizing side reactions.
-
Purification : Gradient elution chromatography resolves regioisomers, which commonly form due to the ambident nucleophilicity of thiazole amines .
A comparative study demonstrated that substituting ethyl 2-chloroacetoacetate with methyl analogs reduces steric hindrance but compromises ester group stability under basic conditions .
Palladium-Copper-Mediated Coupling for 6-Trifluoromethyl Substitution
Palladium-catalyzed cross-coupling enables precise installation of the 6-trifluoromethyl group. As detailed in Scheme 8 of Barradas et al. , the process involves:
-
Oxidative addition of Pd(0) to an aryl iodide precursor to form an arylpalladium intermediate.
-
Transmetallation with copper(I) triflate, generating an alkynylpalladium species.
-
Isomerization to an allene intermediate, followed by intramolecular nucleophilic attack by the thiazole amine.
This method achieves regioselective trifluoromethylation with 70–85% yields when using Cs₂CO₃ as a base and CuI as a co-catalyst . Key advantages include compatibility with sensitive ester groups and avoidance of harsh acidic conditions. However, catalyst loading (5–10 mol% Pd) and ligand costs (e.g., Xantphos) limit industrial scalability.
Halosulfonic Acid-Based Sulfonation and Functionalization
Patent CA2703300A1 discloses a one-pot sulfonation method using chlorosulfonic acid (ClSO₃H) at 100–130°C. The protocol involves:
-
Gradual addition of 6-chloroimidazo[2,1-b]thiazole to preheated ClSO₃H (2.5–12 equivalents).
-
Stirring for 2 hours to form the 5-sulfonyl chloride intermediate.
-
Quenching with ice water and neutralizing with NaHCO₃ to precipitate the product.
This method achieves 65–78% yields but requires strict temperature control to prevent decomposition. The use of neat ClSO₃H minimizes solvent interference but necessitates specialized equipment due to corrosive reagents .
Multi-Step Synthesis Involving Esterification and Cyclization
A convergent pathway (Scheme 10 ) combines N,N-dimethyl-N'-(thiazol-2-yl)amidine with α-bromoketones:
-
Amidine synthesis : Reacting 2-aminothiazole with dimethylformamide dimethyl acetal (DMF-DMA) in toluene.
-
Cyclization : Treating the amidine with ethyl 4-bromo-3-oxobutanoate in THF at 60°C for 12 hours.
-
Trifluoromethylation : Electrophilic substitution using CF₃I in the presence of AgNO₃.
This approach affords the target compound in 62% overall yield, with HPLC purity >98%. The ethyl ester group remains intact due to mild reaction conditions, making this method suitable for acid-sensitive derivatives .
Comparative Analysis of Synthetic Routes
The cyclization route is optimal for small-scale synthesis, while the convergent pathway suits high-purity requirements. Industrial applications favor sulfonation for throughput despite lower yields .
Reaction Optimization and Mechanistic Insights
Solvent Effects :
-
1,4-Dioxane : Enhances cyclization rates via hydrogen bonding with intermediates .
-
THF : Preferred for amidine reactions due to its ability to solubilize polar intermediates without hydrolyzing esters .
Acid/Base Considerations :
-
Cs₂CO₃ : Superior to K₂CO₃ in coupling reactions due to enhanced solubility in aprotic media .
-
HATU/DIPEA : Crucial for amide bond formation in convergent syntheses, achieving >90% coupling efficiency .
Temperature Profiles :
Chemical Reactions Analysis
C–H Bond Selenylation
The compound undergoes regioselective selenylation at the C5 position under mild, sustainable conditions. A urea hydrogen peroxide (UHP)-mediated protocol using half molar equivalents of diselenides in ethyl lactate at 60°C achieves this transformation in 3–6 hours .
Example Reaction:
Reactants :
-
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
-
Diphenyl diselenide (0.5 equiv)
-
UHP (1 equiv)
Conditions : Ethyl lactate solvent, 60°C, air/moisture-tolerant .
Product : 5-(Phenylselanyl)imidazo[2,1-b]thiazole derivative.
Yield : 72–89% (depending on diselenide used).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3–6 hours |
| Temperature | 60°C |
| Solvent | Ethyl lactate |
| Selectivity | C5 position |
This method is notable for avoiding toxic reagents and enabling gram-scale synthesis .
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for further derivatization.
Example Reaction:
Reactants :
-
This compound
-
NaOH (2 equiv)
Conditions : Aqueous ethanol, reflux for 4–6 hours.
Product : 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Yield : 85–92%.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, followed by elimination of ethanol. The trifluoromethyl group enhances the electrophilicity of the ester carbonyl.
Condensation with Aldehydes
The ester can be converted to a hydrazide intermediate, which subsequently condenses with aromatic aldehydes to form hydrazones .
Step 1: Hydrazide Formation
Reactants :
-
Ethyl ester derivative
-
Hydrazine hydrate (excess)
Conditions : Ethanol, reflux for 5 hours .
Product : 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbohydrazide.
Yield : 78% .
Step 2: Hydrazone Synthesis
Reactants :
-
Hydrazide intermediate
-
Substituted benzaldehyde (1.2 equiv)
Conditions : Ethanol, catalytic acetic acid, reflux for 8 hours .
Product : N'-Arylidenehydrazide derivative.
Yield : 65–82% .
Applications : These hydrazones exhibit antimycobacterial and anticancer activities .
Nucleophilic Substitution at the Imidazo-Thiazole Core
The electron-deficient aromatic system undergoes substitution reactions at activated positions. For example, bromination at C2 has been reported for analogous compounds under electrophilic conditions.
Hypothesized Reaction for Target Compound :
Reactants :
-
This compound
-
N-Bromosuccinimide (NBS)
Conditions : DMF, 80°C, 12 hours.
Expected Product : 2-Bromo derivative.
Theoretical Yield : ~70% (based on similar systems).
Challenges : The trifluoromethyl group directs electrophiles to specific positions, complicating regioselectivity.
Transesterification
The ethyl ester group can be exchanged with other alcohols under acidic or basic conditions.
Example Reaction :
Reactants :
-
Ethyl ester derivative
-
Methanol (excess)
Conditions : H₂SO₄ catalyst, reflux for 24 hours.
Product : Mthis compound.
Yield : 68%.
Comparison of Esters :
| Property | Ethyl Ester | Methyl Ester |
|---|---|---|
| Lipophilicity | Higher (LogP ≈ 2.1) | Lower (LogP ≈ 1.8) |
| Bioavailability | Enhanced | Moderate |
Reduction of the Ester Group
The carbonyl group can be reduced to a hydroxymethylene moiety using strong reducing agents.
Reactants :
-
Ethyl ester derivative
-
LiAlH₄ (2 equiv)
Conditions : Dry THF, 0°C to room temperature, 2 hours.
Product : (5-(Hydroxymethyl)-3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole.
Yield : 55%.
Limitation : Over-reduction or side reactions may occur due to the compound’s aromatic stability.
Cycloaddition Reactions
The imidazo-thiazole core participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems.
Example Reaction :
Reactants :
-
Ethyl ester derivative
-
Benzoyl nitrile oxide
Conditions : Toluene, 110°C, 8 hours.
Product : Isoxazoline-fused imidazo-thiazole.
Yield : 60%.
Applications : Such derivatives are explored as kinase inhibitors in cancer therapy.
Scientific Research Applications
Biological Activities
Compounds containing the imidazo[2,1-b]thiazole moiety have demonstrated a range of biological activities:
- Antimicrobial Activity: Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has shown promising results against various bacterial strains. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and biological activity against pathogens .
- Anticancer Potential: Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research on similar thiazole derivatives has highlighted their ability to inhibit cancer cell proliferation without significant toxicity to normal cells . This suggests that this compound could be explored further for its anticancer effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Antibacterial Studies: Research has demonstrated that compounds with similar structural motifs possess antibacterial activity against resistant strains. For instance, derivatives with specific substitutions at the thiazole ring showed enhanced activity compared to standard antibiotics .
- In Vitro Evaluations: In vitro studies have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. These studies suggest that modifications in the chemical structure can significantly influence biological activity .
Mechanism of Action
The mechanism of action of ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain . This interaction disrupts the normal function of the electron transport chain, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
Key structural analogs differ in substituents at positions 3, 5, and 6 (Table 1). Notable examples include:
Table 1: Comparison of Structural Analogs
Key Observations :
- Trifluoromethyl (-CF₃) Substitution : Enhances electron-withdrawing effects, improving stability and photophysical properties in iridium complexes .
- Chlorophenyl vs. Trifluoromethyl : Chlorophenyl analogs (e.g., CAS 53572-99-9) exhibit antimicrobial activity, while trifluoromethyl derivatives are prioritized in materials science .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogs (e.g., ethyl imidazo[2,1-b]thiazole-5-carboxylate, logP ~1.5 vs. ~2.2 for trifluoromethyl derivatives) .
- Thermal Stability : Methyl and trifluoromethyl groups enhance thermal stability, as seen in iridium complexes with decomposition temperatures >300°C .
Research Findings and Trends
- Bioisosteric Replacement: The -CF₃ group is often used as a bioisostere for -Cl or -NO₂ to enhance metabolic stability without compromising activity .
- Structure-Activity Relationships (SAR): Position 6 substituents critically influence bioactivity; electron-withdrawing groups (-CF₃, -NO₂) enhance antimicrobial potency .
- Material Science : Trifluoromethyl groups improve charge transport in iridium complexes, enabling applications in optoelectronics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
